3-Azetidinomethyl-3'-carboethoxybenzophenone
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Overview
Description
3-Azetidinomethyl-3’-carboethoxybenzophenone: is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.4 g/mol . It is characterized by the presence of an azetidine ring, a benzophenone core, and a carboethoxy group. This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-3’-carboethoxybenzophenone typically involves the reaction of benzophenone derivatives with azetidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the azetidine ring .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Azetidinomethyl-3’-carboethoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The azetidine ring and benzophenone core can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Azetidinomethyl-3’-carboethoxybenzophenone is used as a reference standard for analytical methods and as a starting material for the synthesis of more complex molecules .
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme-substrate interactions and protein binding .
Medicine: In the medical field, this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: Industrially, 3-Azetidinomethyl-3’-carboethoxybenzophenone is used in the development of new materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-3’-carboethoxybenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring and benzophenone core play crucial roles in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Comparison with Similar Compounds
3-Azetidinomethyl-3’-carbomethoxybenzophenone: Similar in structure but with a carbomethoxy group instead of a carboethoxy group.
3-Azetidinomethyl-3’-carboethoxyacetophenone: Contains an acetophenone core instead of a benzophenone core.
Uniqueness: 3-Azetidinomethyl-3’-carboethoxybenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[3-(azetidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)18-9-4-8-17(13-18)19(22)16-7-3-6-15(12-16)14-21-10-5-11-21/h3-4,6-9,12-13H,2,5,10-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIZJQCZGFPFPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643246 |
Source
|
Record name | Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-48-7 |
Source
|
Record name | Ethyl 3-[3-(1-azetidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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